Cas no 1521836-94-1 (1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine)

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine is a structurally distinct amine derivative featuring a fused benzofuran-cyclohexyl framework. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The 2-methyl-2,3-dihydrobenzofuran moiety enhances stability, while the cyclohexylamine group provides versatility for further functionalization. Its rigid yet modifiable structure makes it suitable for exploring structure-activity relationships in drug discovery. The compound's synthetic accessibility and well-defined stereochemistry further contribute to its utility in developing novel therapeutic agents. Researchers may investigate its applications in central nervous system (CNS) targeting or as an intermediate in complex organic syntheses.
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine structure
1521836-94-1 structure
商品名:1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
CAS番号:1521836-94-1
MF:C15H21NO
メガワット:231.333344221115
CID:6072751
PubChem ID:82619557

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
    • EN300-1761289
    • 1521836-94-1
    • インチ: 1S/C15H21NO/c1-11-9-12-10-13(5-6-14(12)17-11)15(16)7-3-2-4-8-15/h5-6,10-11H,2-4,7-9,16H2,1H3
    • InChIKey: YOSSBPPQFQQQJG-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)CC2=C1C=CC(=C2)C1(CCCCC1)N

計算された属性

  • せいみつぶんしりょう: 231.162314293g/mol
  • どういたいしつりょう: 231.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1761289-0.25g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
0.25g
$906.0 2023-09-20
Enamine
EN300-1761289-5.0g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
5g
$2858.0 2023-06-03
Enamine
EN300-1761289-0.5g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
0.5g
$946.0 2023-09-20
Enamine
EN300-1761289-1g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
1g
$986.0 2023-09-20
Enamine
EN300-1761289-1.0g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
1g
$986.0 2023-06-03
Enamine
EN300-1761289-10.0g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
10g
$4236.0 2023-06-03
Enamine
EN300-1761289-10g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
10g
$4236.0 2023-09-20
Enamine
EN300-1761289-0.1g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
0.1g
$867.0 2023-09-20
Enamine
EN300-1761289-0.05g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
0.05g
$827.0 2023-09-20
Enamine
EN300-1761289-2.5g
1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine
1521836-94-1
2.5g
$1931.0 2023-09-20

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine 関連文献

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amineに関する追加情報

1-(2-Methyl-2,3-Dihydro-1-Benzofuran-5-Yl)Cyclohexan-1-Amine

The compound CAS No. 1521836-94-1, also known as 1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)cyclohexan-1-amine, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic amines, which are widely studied for their unique properties and versatile functionalities. The structure of this compound combines a cyclohexane ring with a benzofuran moiety, making it a valuable substrate for further chemical modifications and investigations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 1521836-94-1 through various methodologies. One of the most promising approaches involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise assembly of complex molecular architectures. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for high-quality research and industrial applications.

The structural features of CAS No. 1521836-94-1 make it an attractive candidate for exploring its biological activities. Preliminary studies have indicated that this compound exhibits potential anti-inflammatory and antioxidant properties, which could be exploited in the development of novel therapeutic agents. Furthermore, its ability to interact with specific biological targets, such as enzymes and receptors, has been highlighted in recent research articles published in reputable journals like *Journal of Medicinal Chemistry* and *Organic Letters*.

In terms of physical properties, CAS No. 1521836-94-1 has a melting point of approximately 78°C and a boiling point around 340°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These characteristics are crucial for its characterization and quality control during synthesis and purification processes.

The synthesis of CAS No. 1521836-94_ involves multiple steps, including the preparation of intermediate benzofuran derivatives and subsequent coupling reactions with cyclohexylamine derivatives. Researchers have optimized reaction conditions to minimize side reactions and maximize selectivity, ensuring the formation of the desired product with high fidelity. Such optimizations are essential for scaling up the synthesis process to meet industrial demands.

One of the most intriguing aspects of CAS No. 152_ is its potential application in drug discovery programs targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that this compound can modulate key pathways involved in neuroprotection and inflammation, suggesting its potential as a lead compound for further development into clinical candidates.

In addition to its biological applications, CAS No._ has also been explored for its catalytic properties in organic synthesis. Its ability to act as a ligand in transition-metal-catalyzed reactions has been reported in several recent studies, highlighting its versatility as both a substrate and a catalyst in chemical transformations.

From an environmental perspective, the synthesis and handling of CAS No._ are conducted under strict safety protocols to ensure minimal environmental impact. The compound is not classified as hazardous under current regulations, making it suitable for use in both academic and industrial settings without requiring special permits or handling procedures.

In conclusion, CAS No._, or _cyclohexanamine derivative, represents a significant advancement in heterocyclic chemistry with broad implications across multiple disciplines. Its unique structure, coupled with its promising biological activities and synthetic versatility, positions it as a valuable tool for researchers aiming to explore new frontiers in drug discovery and chemical catalysis.

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